molecular formula C11H13NO2 B140376 Allyl 3-amino-4-methylbenzoate CAS No. 153775-17-8

Allyl 3-amino-4-methylbenzoate

Cat. No. B140376
CAS RN: 153775-17-8
M. Wt: 191.23 g/mol
InChI Key: NFOZHUAGEAKDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 3-amino-4-methylbenzoate, also known as 3-amino-4-methylbenzoic acid allyl ester, is a chemical compound that belongs to the class of benzoic acid esters. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of Allyl Allyl 3-amino-4-methylbenzoatethylbenzoate is not well understood. However, it is believed to act as a nucleophile due to the presence of the amino group. It can react with electrophilic species like carbonyl compounds or halogens to form new compounds. The allyl group can also undergo addition reactions with other nucleophiles like water or alcohols.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Allyl Allyl 3-amino-4-methylbenzoatethylbenzoate. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. It is not known to have any significant effects on the human body.

Advantages and Limitations for Lab Experiments

Allyl Allyl 3-amino-4-methylbenzoatethylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal lab conditions and can be stored for long periods without degradation. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, it has limited applications in biological systems due to its low reactivity towards biomolecules.

Future Directions

There are several potential future directions for the use of Allyl Allyl 3-amino-4-methylbenzoatethylbenzoate in scientific research. One potential direction is the synthesis of new esters with improved properties for drug discovery and development. Another potential direction is the use of Allyl Allyl 3-amino-4-methylbenzoatethylbenzoate as a ligand for the preparation of new metal complexes with potential applications in catalysis and material science. Additionally, more research is needed to understand the mechanism of action and potential applications of Allyl Allyl 3-amino-4-methylbenzoatethylbenzoate in biological systems. Overall, Allyl Allyl 3-amino-4-methylbenzoatethylbenzoate is a promising compound with potential applications in several areas of scientific research.

Synthesis Methods

The synthesis of Allyl Allyl 3-amino-4-methylbenzoatethylbenzoate can be achieved through several methods. One of the most commonly used methods is the reaction of Allyl 3-amino-4-methylbenzoatethylbenzoic acid with allyl alcohol in the presence of a catalyst like sulfuric acid. The reaction produces the desired ester with a yield of around 80%. Other methods include the reaction of Allyl 3-amino-4-methylbenzoatethylbenzoic acid with allyl chloride or allyl bromide in the presence of a base like potassium carbonate.

Scientific Research Applications

Allyl Allyl 3-amino-4-methylbenzoatethylbenzoate has several potential applications in scientific research. It is widely used as a starting material for the synthesis of other compounds like Allyl 3-amino-4-methylbenzoatethylbenzoic acid hydrazide, which has anti-tuberculosis activity. It is also used in the synthesis of other esters with potential applications in drug discovery and development. Additionally, Allyl Allyl 3-amino-4-methylbenzoatethylbenzoate can be used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.

properties

CAS RN

153775-17-8

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

prop-2-enyl 3-amino-4-methylbenzoate

InChI

InChI=1S/C11H13NO2/c1-3-6-14-11(13)9-5-4-8(2)10(12)7-9/h3-5,7H,1,6,12H2,2H3

InChI Key

NFOZHUAGEAKDGR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OCC=C)N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC=C)N

synonyms

Benzoic acid, 3-amino-4-methyl-, 2-propenyl ester (9CI)

Origin of Product

United States

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